molecular formula C12H12S2 B14433556 3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene CAS No. 79011-13-5

3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene

Cat. No.: B14433556
CAS No.: 79011-13-5
M. Wt: 220.4 g/mol
InChI Key: RUFWCBUANQFLBK-UHFFFAOYSA-N
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Description

3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methyl group at the 3-position and a prop-2-en-1-ylsulfanyl group at the 2-position of the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzothiophene with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or alkylation can be achieved using reagents like N-bromosuccinimide (NBS) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: A compound with similar structural features but different biological activities.

    (Z)-1-Methyl-3-(prop-1-en-1-yl)trisulfane: Another sulfur-containing compound with distinct chemical properties.

Uniqueness

3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and a prop-2-en-1-ylsulfanyl group provides a unique scaffold for further functionalization and exploration in various scientific fields.

Properties

CAS No.

79011-13-5

Molecular Formula

C12H12S2

Molecular Weight

220.4 g/mol

IUPAC Name

3-methyl-2-prop-2-enylsulfanyl-1-benzothiophene

InChI

InChI=1S/C12H12S2/c1-3-8-13-12-9(2)10-6-4-5-7-11(10)14-12/h3-7H,1,8H2,2H3

InChI Key

RUFWCBUANQFLBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)SCC=C

Origin of Product

United States

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